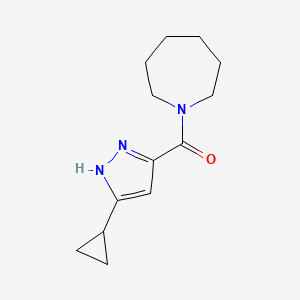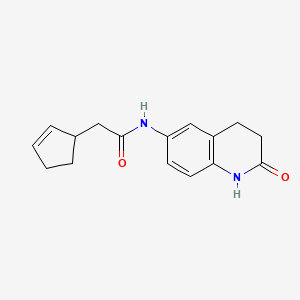
2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPQA and has been synthesized using various methods.
作用机制
The mechanism of action of CPQA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and lipoxygenase. CPQA has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CPQA has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. CPQA has also been found to have antifungal and antibacterial activities. In addition, it has been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using CPQA in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. CPQA has also been found to have anticancer, antifungal, and antibacterial activities, making it a useful compound for studying the mechanisms of action of these diseases. However, one of the limitations of using CPQA in lab experiments is its low yield during synthesis, which can make it difficult to obtain sufficient quantities for experiments.
未来方向
There are several future directions for research on CPQA. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanisms of action in inhibiting the activity of various enzymes and inducing apoptosis in cancer cells. Additionally, future research could focus on improving the synthesis method of CPQA to increase yield and reduce the cost of production.
合成方法
CPQA can be synthesized using various methods, including the reaction of 2-cyclopent-2-en-1-ylacetic acid with 2-amino-3,4-dihydroquinoline in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-cyclopent-2-en-1-ylacetic acid with 2-amino-3,4-dihydroquinoline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The yield of CPQA using these methods is approximately 60-80%.
科学研究应用
CPQA has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. CPQA has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-8-5-12-10-13(6-7-14(12)18-15)17-16(20)9-11-3-1-2-4-11/h1,3,6-7,10-11H,2,4-5,8-9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHNPKBRLBLGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

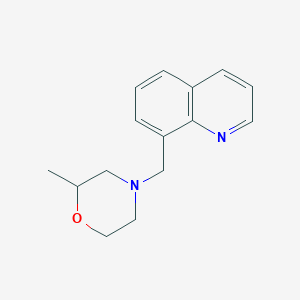


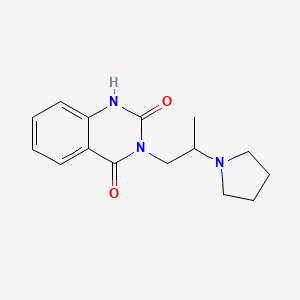
![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
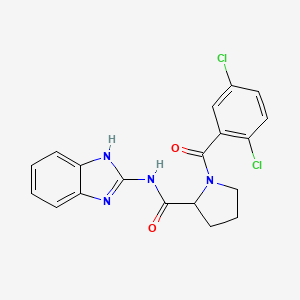
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)
